![molecular formula C10H11N3O B1417159 3-Amino-5-méthyl-1,3-dihydro-benzo[e][1,4]diazépin-2-one CAS No. 205989-36-2](/img/structure/B1417159.png)
3-Amino-5-méthyl-1,3-dihydro-benzo[e][1,4]diazépin-2-one
Vue d'ensemble
Description
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties
Applications De Recherche Scientifique
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for the development of new drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. Continuous flow chemistry has been employed to synthesize benzodiazepines, including 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one. This method allows for the efficient production of the compound with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal by-products .
Major Products: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit enhanced pharmacological activities. These derivatives are often explored for their potential therapeutic applications .
Mécanisme D'action
The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . This interaction modulates the activity of neurotransmitters, resulting in the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one include other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . These compounds share a similar benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness: What sets 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one apart is its specific substitution pattern, which can result in unique pharmacological activities. The presence of the amino and methyl groups in its structure may contribute to its distinct interactions with molecular targets and its potential therapeutic applications .
Activité Biologique
Overview
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound within the benzodiazepine family, known for its diverse pharmacological activities. This compound exhibits potential therapeutic effects, particularly as an anxiolytic, sedative, and anticonvulsant agent. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and implications in various medical applications.
The primary mechanism of action for 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. This interaction is critical for the therapeutic effects commonly associated with benzodiazepines.
Structure-Activity Relationships (SAR)
The unique substitution pattern of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one distinguishes it from other benzodiazepines. The presence of amino and methyl groups may contribute to its specific interactions with GABA receptors and influence its pharmacological profile. Comparative studies with similar compounds have highlighted variations in efficacy based on structural modifications.
Pharmacological Properties
Research indicates that 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one exhibits a range of biological activities:
- Anxiolytic Effects : Demonstrated through behavioral assays in animal models.
- Sedative Properties : Shown by reduced locomotor activity in rodent studies.
- Anticonvulsant Activity : Evaluated using seizure models where the compound effectively reduced seizure frequency.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Anxiety Model Study : In a study involving elevated plus-maze tests, 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
- Sedation Assessment : In a sleep induction test using mice, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time.
- Anticonvulsant Efficacy : A study assessing the compound's effects on pentylenetetrazole-induced seizures showed a dose-dependent reduction in seizure incidence.
Comparative Analysis with Other Benzodiazepines
Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |
---|---|---|---|
Diazepam | High | High | Moderate |
Clonazepam | Very High | High | High |
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one | Moderate | Moderate | High |
The comparative analysis indicates that while 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one may not be as potent as some established benzodiazepines like clonazepam or diazepam in certain aspects, it shows promising anticonvulsant properties that warrant further investigation.
Propriétés
IUPAC Name |
3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUAPRXFLAHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)NC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408193 | |
Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205989-36-2 | |
Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.